molecular formula C10H16BrN3O2 B2613492 Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2490398-72-4

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate

Cat. No.: B2613492
CAS No.: 2490398-72-4
M. Wt: 290.161
InChI Key: KLQMBGGWHKDJJG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate (CAS 2018251-37-9) is a brominated pyrazole derivative protected with a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Its molecular formula is C10H16BrN3O2, and it is characterized by a pyrazole ring substituted with a bromine atom and a N-Boc-protected aminomethyl chain . This specific structure, particularly the reactive bromine atom and the protected amine, allows researchers to use this compound as a key scaffold. It enables further functionalization through cross-coupling reactions and serves as a precursor for constructing more complex molecules . As a Boc-protected amine, it offers stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to unveil the primary amine, a common functional group in active pharmaceutical ingredients (APIs) . While direct application data is limited, its structural features are consistent with compounds used in drug discovery. This product is intended for research applications as a chemical building block. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMBGGWHKDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl carbamate and 5-bromo-1-methylpyrazole in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding amine .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Substituent Variations

The compound’s reactivity and stability are influenced by its substituents. Key analogs include:

Compound Name Substituent Variations Key Properties/Applications Source Evidence
Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Prop-2-yn-1-yl linker instead of methylene bridge Used in click chemistry; higher reactivity due to alkyne group
Tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate Chlorine instead of bromine; pyrrolopyridine scaffold Anticancer research; enhanced π-stacking capability
Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl hydroxy group; stereochemical complexity Chiral building block for drug candidates

Key Observations :

  • Halogen Effects: Bromine (in the target compound) vs.
  • Linker Flexibility : The methylene bridge in the target compound may confer greater conformational flexibility compared to rigid alkyne linkers .

Physical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

  • Melting Points : Pyrazolo[3,4-d]pyrimidine carbamates exhibit MPs ~160–166°C .
  • Mass Spectrometry : Molecular ions (M+1) for Boc-protected compounds range from 400–615, depending on substituents .

Biological Activity

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C12H17BrN4O2
  • Molecular Weight: 329.2 g/mol
  • CAS Number: 1454848-24-8
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound acts as an inhibitor by forming covalent bonds with active sites on enzymes, thus blocking their activity and influencing various biochemical pathways. This mechanism is significant in the context of drug development, particularly for diseases where enzyme inhibition is a therapeutic target.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Properties: In vitro studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Study:
    A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Anticancer Research:
    In vitro experiments conducted on human cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The study highlighted the compound's potential as a lead for anticancer drug development.
  • Inflammatory Response Modulation:
    Research focusing on the anti-inflammatory properties revealed that the compound could reduce cytokine production in activated macrophages, indicating its potential use in treating inflammatory conditions.

Q & A

Q. Critical Conditions :

  • Stoichiometry : Excess Boc anhydride (1.1–1.2 eq) ensures complete substitution.
  • Purification : Recrystallization from cold water or ethyl acetate/hexane mixtures improves purity .

How is this compound characterized, and what spectral markers are definitive for structural confirmation?

Basic
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.3–1.6 ppm, singlet), pyrazole methyl (δ ~3.1–3.2 ppm), and bromine-adjacent protons (δ ~7.8–8.9 ppm) .
    • ¹³C NMR : Carbamate carbonyl (δ ~155–160 ppm) and quaternary carbons from tert-butyl groups (δ ~28–30 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS typically shows [M+H]⁺ peaks around m/z 290–310, with bromine isotope patterns (~1:1 ratio for ⁷⁹Br/⁸¹Br) .

What are the stability considerations for this compound under varying experimental conditions?

Q. Advanced

  • Thermal Stability : Decomposition occurs above 120°C, necessitating low-temperature storage (2–8°C) and avoidance of prolonged heating during reactions .
  • Chemical Stability :
    • Acid/Base Sensitivity : The Boc group is labile under strong acidic (e.g., TFA) or basic conditions (e.g., NaOH), leading to deprotection.
    • Oxidation : Bromine substituents may react with strong oxidizers (e.g., peroxides), requiring inert atmospheres (N₂/Ar) for sensitive reactions .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Tautomerism in Pyrazole : Pyrazole rings exhibit tautomerism, causing shifts in NMR signals. Compare experimental data with computed spectra (DFT) or literature analogs .
  • Impurity Identification : LC-MS or HPLC can detect byproducts (e.g., de-brominated or Boc-deprotected species). Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

What role does the bromine substituent play in the reactivity of this compound, and how does it influence downstream applications?

Q. Advanced

  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functionalization. Its electronegativity also affects the pyrazole ring’s electron density, modulating nucleophilic/electrophilic behavior .
  • Applications : Bromine facilitates incorporation into larger pharmacophores (e.g., kinase inhibitors) or materials science scaffolds (e.g., metal-organic frameworks) .

What methodologies are recommended for analyzing degradation products or byproducts during synthesis?

Q. Advanced

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify degradation species.
  • TGA/DSC : Thermogravimetric analysis monitors thermal decomposition profiles, while differential scanning calorimetry identifies phase transitions .

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